molecular formula C54H40N2 B169716 9,10-Bis[4-(diphenylamino)styryl]anthracene CAS No. 155139-11-0

9,10-Bis[4-(diphenylamino)styryl]anthracene

Cat. No.: B169716
CAS No.: 155139-11-0
M. Wt: 716.9 g/mol
InChI Key: HKRPPAJYAMXRHZ-UHFFFAOYSA-N
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Description

9,10-Bis[4-(diphenylamino)styryl]anthracene (C₅₄H₄₀N₂) is a symmetrical anthracene derivative featuring two styryl groups substituted with diphenylamino moieties at the 9 and 10 positions. This structure enables extended π-conjugation, making it suitable for optoelectronic applications such as organic light-emitting diodes (OLEDs) . The diphenylamino groups enhance hole-transport properties, while the anthracene core contributes to high thermal stability and luminescent efficiency.

Biological Activity

9,10-Bis[4-(diphenylamino)styryl]anthracene (BDSA) is a compound of significant interest due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of the biological activity associated with BDSA, focusing on its mechanisms of action, applications in drug development, and relevant research findings.

Chemical Structure

BDSA is characterized by its anthracene core with two diphenylamino styryl groups attached at the 9 and 10 positions. This structure contributes to its electronic properties and potential interactions with biological systems.

Mechanisms of Biological Activity

The biological activity of BDSA can be attributed to several mechanisms:

  • Fluorescence Properties : BDSA exhibits strong fluorescence, making it a suitable candidate for use in bioimaging and as a fluorescent probe in biological assays .
  • Aggregation-Induced Emission (AIE) : BDSA is known for its aggregation-induced emission properties, which enhance its luminescence in aggregated states. This characteristic is beneficial for applications in biosensing and cellular imaging .
  • Cellular Uptake : Studies suggest that BDSA can penetrate cell membranes, allowing it to exert effects within cellular environments. Its ability to form nanoparticles enhances this property, facilitating targeted delivery .

Biological Applications

BDSA has been investigated for various biological applications:

  • Anticancer Activity : Research indicates that BDSA may possess anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cells, potentially through the generation of reactive oxygen species (ROS) and disruption of mitochondrial function .
  • Antimicrobial Properties : Preliminary studies suggest that BDSA has antimicrobial activity against certain bacteria and fungi, although further research is needed to elucidate the specific mechanisms involved .
  • Photodynamic Therapy (PDT) : Due to its photophysical properties, BDSA is being explored as a photosensitizer in photodynamic therapy for cancer treatment. Its ability to generate singlet oxygen upon light activation makes it a candidate for PDT applications .

Case Studies

  • Anticancer Mechanism : A study demonstrated that BDSA could significantly inhibit the proliferation of breast cancer cells (MCF-7) by inducing cell cycle arrest and apoptosis. The mechanism was linked to ROS production and mitochondrial dysfunction .
  • Fluorescent Imaging : In a separate study, BDSA was utilized as a fluorescent probe for imaging cellular structures in live cells. The results indicated high specificity and low cytotoxicity, making it an excellent candidate for real-time imaging applications .
  • Nanoparticle Formation : Research on the formation of organic nanoparticles from BDSA showed enhanced cellular uptake and retention compared to its molecular counterpart, suggesting potential for drug delivery systems targeting cancer cells .

Data Table: Summary of Biological Activities

Biological ActivityObservationsReferences
AnticancerInduces apoptosis in MCF-7 cells
AntimicrobialActive against specific bacterial strains
Fluorescent ImagingEffective as a probe in live cell imaging
Photodynamic TherapyGenerates singlet oxygen upon light activation

Scientific Research Applications

Synthesis and Structural Characteristics

BDSA is synthesized through various methods, including the Heck reaction, which involves coupling reactions between anthracene derivatives and styryl compounds. The resultant compound exhibits a structure conducive to efficient charge transport and luminescence due to its extended π-conjugated system.

Table 1: Synthesis Methods for BDSA

MethodDescriptionReference
Heck ReactionCoupling of anthracene derivatives with styryl groups using palladium catalysts.
Solvent-assisted methodsUtilization of solvents to enhance reaction yields and purities.
PolymerizationIncorporation into polymer matrices for enhanced stability and performance.

Photophysical Properties

BDSA exhibits remarkable photophysical properties, including:

  • High Photoluminescence Quantum Efficiency : BDSA shows strong emission characteristics, making it suitable for light-emitting applications.
  • Thermal Stability : The compound maintains its luminescent properties under varying thermal conditions, which is crucial for device longevity.

Applications in Organic Light-Emitting Diodes (OLEDs)

BDSA is primarily utilized in OLEDs due to its excellent electroluminescent properties. It serves as both an emitter and a host material in various device architectures.

Case Study: OLED Performance

In a study examining the performance of OLEDs incorporating BDSA, devices demonstrated:

  • External Quantum Efficiency (EQE) : Up to 5.2% when used as a dopant in specific host matrices.
  • Current Efficiency : Achieved values around 3.2 cd/A, indicating efficient light generation from electrical input.

These results highlight BDSA's potential for high-performance OLED applications, particularly in blue-light emission where stability and efficiency are critical.

Applications in Organic Photovoltaics (OPVs)

Beyond OLEDs, BDSA has been explored as a component in OPVs due to its ability to facilitate charge transfer processes.

Research Findings

Recent studies have indicated that incorporating BDSA into OPV blends improves overall device performance by enhancing light absorption and charge separation efficiency.

Two-Photon Absorption Properties

BDSA derivatives have been investigated for their two-photon absorption capabilities, making them suitable for advanced imaging techniques such as two-photon fluorescence microscopy.

Table 2: Two-Photon Absorption Characteristics

CompoundδTPA Value (GM)Application
9,10-Bis[4-(diphenylamino)styryl]anthracene2,580 - 5,530Imaging and sensing applications

Chemical Reactions Analysis

Synthetic Reactions and Functionalization

9,10-Bis[4-(diphenylamino)styryl]anthracene is synthesized via cross-coupling reactions, primarily Heck coupling and Suzuki coupling , to introduce electron-donating substituents (e.g., diphenylamino groups) at the 9,10-positions of anthracene. Key steps include:

Reaction StepConditions/ReagentsYieldReference
Bromination of anthracene coreNBS, benzoyl peroxide, benzene (reflux)71–94%
Heck coupling for styryl groupsPd catalyst, p-dialkylaminostyrene, toluene59–71%
Suzuki coupling for aryl groupsPd(PPh₃)₄, arylboronic acid, Na₂CO₃, toluene~60%

Critical findings :

  • Electron-donating substituents (e.g., diphenylamino) at the 9,10-positions enhance two-photon absorption (TPA) cross-sections (δTPA = 740–5,530 GM) due to extended conjugation and charge-transfer effects .

  • Styryl linkages increase planarity, improving fluorescence quantum yields (Φ = 0.45–0.78) .

Photophysical Reactions and Tuning

The compound exhibits strong aggregation-induced emission (AIE) and two-photon excited fluorescence (TPEF) . Key data:

PropertyValue/CharacteristicsReference
One-photon absorption (λmax)370–420 nm (solvent-dependent)
Fluorescence emission (λfl)454–462 nm (blue emission)
Two-photon cross-section (δTPA)Up to 5,530 GM at 960 nm (CN-substituted)
Quantum yield (Φ)0.45–0.78 (toluene)

Structure-property relationships :

  • Phenyl vs. styryl substituents : Styryl groups at 9,10-positions increase δTPA by 20–40% compared to phenyl groups due to enhanced π-conjugation .

  • Electron-withdrawing groups (e.g., CN) at 9,10-positions improve δTPA but reduce Φ due to non-radiative decay .

Degradation and Stability

Under operational conditions (e.g., OLEDs), degradation pathways include:

  • C–N bond cleavage in diphenylamino groups under thermal/electrical stress, forming byproducts like carbazole derivatives .

  • Oxidation of styryl double bonds , reducing TPA efficiency over time .

Mitigation strategies :

  • Use of bulky substituents (e.g., 2,4-dimethylphenyl) to suppress intermolecular interactions and degradation .

  • Encapsulation in polymer matrices to limit oxygen exposure .

Comparative Reactivity with Analogues

DerivativeδTPA (GM)ΦStability
9,10-Bis(phenyl)anthracene7400.62Moderate
9,10-Bis(styryl)anthracene2,5800.45Low (prone to oxidation)
9,10-Bis(CN-styryl)anthracene5,5300.28Low

Data aggregated from .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 9,10-Bis[4-(diphenylamino)styryl]anthracene, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The synthesis typically involves Suzuki-Miyaura coupling or Heck reactions to introduce diphenylamino-styryl groups to the anthracene core. Key steps include:

  • Oxidation of Anthracene : Start with anthracene oxidation to form 9,10-anthraquinone derivatives (common in anthracene-based syntheses) .
  • Cross-Coupling Reactions : Use palladium catalysts (e.g., Pd(PPh₃)₄) and ligands to attach substituents. Optimize temperature (80–120°C) and solvent polarity (toluene or DMF) to enhance yield .
  • Purification : Column chromatography with silica gel (hexane/ethyl acetate gradient) followed by recrystallization improves purity (>98%) .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substitution patterns and structural integrity. Aromatic protons in diphenylamino groups appear at δ 6.8–7.5 ppm, while anthracene protons resonate at δ 8.0–8.5 ppm .
  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection (λ = 350–450 nm) assess purity (>99%) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS or MALDI-TOF validates molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How can researchers address discrepancies in reported fluorescence quantum yields (ΦF) of this compound?

  • Methodological Answer : Discrepancies often arise from solvent polarity, concentration, or excitation wavelength. To resolve:

  • Standardized Solvent Systems : Use degassed anhydrous solvents (e.g., THF, chloroform) to minimize quenching .
  • Absolute Quantum Yield Measurement : Employ integrating sphere setups instead of relative methods (e.g., using quinine sulfate as a standard) .
  • Concentration Control : Maintain concentrations below 10<sup>−5</sup> M to avoid aggregation-induced quenching .

Q. What strategies are recommended for enhancing the photostability of this compound in optoelectronic applications?

  • Methodological Answer :

  • Encapsulation : Embed the compound in polymer matrices (e.g., PMMA) to reduce oxygen and moisture exposure .
  • Additive Engineering : Introduce radical scavengers (e.g., BHT) or UV stabilizers (e.g., Tinuvin) into the host material .
  • Structural Modification : Replace labile groups (e.g., vinyl) with electron-withdrawing substituents to minimize photooxidation .

Q. How should conflicting data on thermal degradation temperatures (Td) from different studies be reconciled?

  • Methodological Answer :

  • Thermogravimetric Analysis (TGA) Standardization : Use identical heating rates (e.g., 10°C/min under N2) and sample masses (1–2 mg) .
  • Deconvolution of Degradation Steps : Analyze derivative TGA curves to distinguish decomposition of substituents (e.g., diphenylamino groups at 250–300°C) vs. anthracene core degradation (>400°C) .
  • Cross-Validation : Compare with differential scanning calorimetry (DSC) to correlate mass loss with endothermic/exothermic events .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

9,10-Di-(2-naphthyl)anthracene (ADN)

  • Structure : Anthracene core substituted with naphthyl groups at 9,10 positions.
  • Key Properties: Acts as a host material in OLEDs due to its wide bandgap and high triplet energy. Lacks diphenylamino substituents, resulting in lower hole-injection efficiency compared to 9,10-Bis[4-(diphenylamino)styryl]anthracene.
  • Applications : Used in red OLEDs with DCJTB as a dopant .
  • Performance: ADN-based devices achieve luminous efficiency of ~2.5 cd/A, whereas diphenylamino-substituted derivatives often show improved efficiency due to enhanced charge balance .

9,10-Distyrylanthracene (DSA)

  • Key Properties: Exhibits aggregation-induced emission (AIE) due to restricted intramolecular rotation . Lower hole mobility compared to diphenylamino derivatives.
  • Applications : Used in OLEDs and sensors.
  • Performance: DSA emits blue-green light (λₑₘ ≈ 470 nm), while diphenylamino-substituted analogs show redshifted emission due to extended conjugation .

9,10-Bis[4-(3-sulfonatopropoxyl)styryl]anthracene Sodium Salt (BSPSA)

  • Structure : Water-soluble anthracene derivative with sulfonate groups.
  • Key Properties: AIE-active with a detection limit of 1 × 10⁻⁹ M for erythropoietin (EPO) . Hydrophilic sulfonate groups enable aqueous applications, unlike the hydrophobic this compound.
  • Applications : Biosensing and monitoring protein unfolding .

9,10-Bis[(4-(2-hydroxyethyl)piperazine-1-yl)prop-2-yne-1-yl]anthracene

  • Structure : Anthracene with piperazine-propargylamine substituents.
  • Key Properties: Selective binding to G-quadruplex DNA (binding affinity ratio G4/dsDNA = 1.92) due to steric hindrance and non-covalent interactions . Bulkier substituents reduce intercalation with dsDNA, unlike planar diphenylamino styryl groups.
  • Applications: Potential anticancer therapeutics targeting DNA secondary structures .

9,10-Bis(4-formylphenyl)anthracene (BFPA)

  • Structure : Anthracene core with formylphenyl groups.
  • Key Properties :
    • Aldehyde functional groups enable covalent organic framework (COF) synthesis .
    • Luminance properties are secondary to its role as a building block in materials chemistry.
  • Applications : COFs for gas storage and catalysis .

Performance Data Table

Compound Core Substituents Key Application Performance Metric Reference
This compound Anthracene Diphenylamino styryl OLEDs High hole mobility, redshifted emission
ADN Anthracene Naphthyl OLED host Luminous efficiency: ~2.5 cd/A
DSA Anthracene Styryl AIE sensors λₑₘ = 470 nm, AIE-active
BSPSA Anthracene Sulfonatopropoxyl styryl Biosensing Detection limit: 1 nM EPO
Piperazine-propargylamine derivative Anthracene Piperazine-propargylamine DNA targeting G4/dsDNA binding ratio = 1.92
BFPA Anthracene Formylphenyl COF synthesis High reactivity for cross-linking

Key Research Findings

  • Optoelectronics: this compound derivatives exhibit superior hole injection compared to ADN and DSA due to diphenylamino groups, achieving higher OLED efficiency .
  • DNA Binding: Piperazine-substituted anthracene derivatives show G-quadruplex selectivity, while non-polar analogs like this compound may intercalate with dsDNA .
  • Synthesis: Sonogashira and A3 coupling reactions are common for anthracene derivatives, but steric effects in diphenylamino-substituted compounds require optimized conditions .

Properties

IUPAC Name

N,N-diphenyl-4-[2-[10-[2-[4-(N-phenylanilino)phenyl]ethenyl]anthracen-9-yl]ethenyl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C54H40N2/c1-5-17-43(18-6-1)55(44-19-7-2-8-20-44)47-35-29-41(30-36-47)33-39-53-49-25-13-15-27-51(49)54(52-28-16-14-26-50(52)53)40-34-42-31-37-48(38-32-42)56(45-21-9-3-10-22-45)46-23-11-4-12-24-46/h1-40H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKRPPAJYAMXRHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)C=CC4=C5C=CC=CC5=C(C6=CC=CC=C64)C=CC7=CC=C(C=C7)N(C8=CC=CC=C8)C9=CC=CC=C9
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C54H40N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10694116
Record name N,N'-{Anthracene-9,10-diylbis[(ethene-2,1-diyl)-4,1-phenylene]}bis(N-phenylaniline)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10694116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

716.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

155139-11-0
Record name N,N'-{Anthracene-9,10-diylbis[(ethene-2,1-diyl)-4,1-phenylene]}bis(N-phenylaniline)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10694116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

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Feasible Synthetic Routes

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